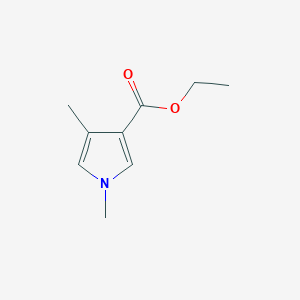
N-(3,6-dichloro-9-oxo-fluoren-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,6-dichloro-9-oxo-fluoren-2-yl)acetamide: is an organic compound with the molecular formula C15H9Cl2NO2 . It is a derivative of fluorene, characterized by the presence of two chlorine atoms and an acetamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,6-dichloro-9-oxo-fluoren-2-yl)acetamide typically involves the chlorination of fluorene derivatives followed by acetamidation. One common method includes the reaction of 3,6-dichlorofluorene with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3,6-dichloro-9-oxo-fluoren-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dichloroquinones, while reduction can produce dichlorohydroxyfluorenes .
Applications De Recherche Scientifique
N-(3,6-dichloro-9-oxo-fluoren-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of advanced materials, including polymers and dyes
Mécanisme D'action
The mechanism by which N-(3,6-dichloro-9-oxo-fluoren-2-yl)acetamide exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes or interfere with cellular pathways, leading to its observed antimicrobial or anticancer activities. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,7-dichloro-9-oxo-fluoren-2-yl)acetamide
- N-(3-chloro-9-oxo-fluoren-2-yl)acetamide
- N-(3,7-dinitro-9-oxo-fluoren-2-yl)acetamide
Uniqueness
N-(3,6-dichloro-9-oxo-fluoren-2-yl)acetamide is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs .
Propriétés
Numéro CAS |
7145-81-5 |
|---|---|
Formule moléculaire |
C15H9Cl2NO2 |
Poids moléculaire |
306.1 g/mol |
Nom IUPAC |
N-(3,6-dichloro-9-oxofluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H9Cl2NO2/c1-7(19)18-14-6-12-11(5-13(14)17)10-4-8(16)2-3-9(10)15(12)20/h2-6H,1H3,(H,18,19) |
Clé InChI |
ABOHKZXWKMJBQY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=C2C(=C1)C(=O)C3=C2C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Bromophenyl)-1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-amine](/img/structure/B13987841.png)




![N-[(4-Phenyl-4-piperidinyl)methyl]acetamide](/img/structure/B13987865.png)





![(2S)-2-[(3aR,5S,6aR)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]oxirane](/img/structure/B13987924.png)

![3-[3-(2-Carboxyethoxy)propoxy]propanoic acid](/img/structure/B13987935.png)
